1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
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Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a synthetic organic compound that features a unique combination of sulfur, fluorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Formation of the tetrahydrothiophene ring: The tetrahydrothiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Oxidation to form the dioxidotetrahydrothiophene: The final step involves the oxidation of the tetrahydrothiophene ring to form the dioxidotetrahydrothiophene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed to modify the oxidation state of the sulfur atom.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(chloromethyl)-1H-pyrazol-5-ol: Similar structure but with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science.
Properties
Molecular Formula |
C8H9F3N2O3S |
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Molecular Weight |
270.23 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H9F3N2O3S/c9-8(10,11)6-3-7(14)13(12-6)5-1-2-17(15,16)4-5/h3,5,12H,1-2,4H2 |
InChI Key |
OJVGQDCVBZJIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
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